molecular formula C16H24ClNO2 B12275200 (1R,2R)-Ethyl 2-(((R)-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride

(1R,2R)-Ethyl 2-(((R)-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride

Cat. No.: B12275200
M. Wt: 297.82 g/mol
InChI Key: CQPRDUSUUBNWRP-UHFFFAOYSA-N
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Description

(1R,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride typically involves the following steps:

    Formation of the cyclopentanecarboxylate core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the amino group: The amino group is introduced via nucleophilic substitution reactions, often using ®-1-phenylethylamine as the nucleophile.

    Esterification: The ethyl ester group is introduced through esterification reactions, typically using ethanol and an acid catalyst.

    Hydrochloride formation: The final step involves the formation of the hydrochloride salt, which is achieved by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a secondary amine.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or secondary amines.

Scientific Research Applications

(1R,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of chiral drugs.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its biological activity, including its potential as an enzyme inhibitor or receptor agonist.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry is crucial for its binding affinity and specificity, influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethanol: A related compound with a similar aromatic structure but different functional groups.

    p-Hydroxyphenylethanol: Another related compound with hydroxyl groups that influence its reactivity and biological activity.

    4-Hydroxybenzaldehyde: A compound with a similar aromatic ring but different substituents.

Uniqueness

(1R,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride is unique due to its specific stereochemistry and combination of functional groups

Properties

Molecular Formula

C16H24ClNO2

Molecular Weight

297.82 g/mol

IUPAC Name

ethyl 2-(1-phenylethylamino)cyclopentane-1-carboxylate;hydrochloride

InChI

InChI=1S/C16H23NO2.ClH/c1-3-19-16(18)14-10-7-11-15(14)17-12(2)13-8-5-4-6-9-13;/h4-6,8-9,12,14-15,17H,3,7,10-11H2,1-2H3;1H

InChI Key

CQPRDUSUUBNWRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCC1NC(C)C2=CC=CC=C2.Cl

Origin of Product

United States

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